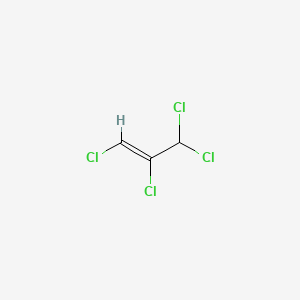
1,2,3,3-Tetrachloropropene
Vue d'ensemble
Description
1,2,3,3-Tetrachloropropene is a chemical compound with the molecular formula C3H2Cl4 . It has an average mass of 179.860 Da and a monoisotopic mass of 177.891068 Da .
Synthesis Analysis
The synthesis of 1,1,2,3-tetrachloropropene, which is closely related to 1,2,3,3-tetrachloropropene, has been described in several patents . One method involves the reaction of ethylene with carbon tetrachloride in the presence of a source of metallic iron . Another process involves the preparation of 1,1,1,3-tetrachloropropane, which is then used to produce 1,1,2,3-tetrachloropropene .Molecular Structure Analysis
The molecular structure of 1,2,3,3-Tetrachloropropene consists of a propene molecule where four hydrogen atoms have been replaced by chlorine atoms .Chemical Reactions Analysis
The reduction of 1,2,3-trichloropropane (TCP), a compound similar to 1,2,3,3-Tetrachloropropene, has been studied extensively . The reaction coordinate diagrams suggest that β-elimination of TCP to allyl chloride followed by hydrogenolysis to propene is the thermodynamically favored pathway .Applications De Recherche Scientifique
Environmental Remediation
1,2,3,3-Tetrachloropropene: has been studied for its potential in environmental remediation, particularly in the degradation of halogenated aliphatic compounds in groundwater . The compound can undergo reductive dechlorination, which is a key process in the detoxification and removal of persistent organic pollutants from the environment.
Synthesis of Fluorinated Compounds
This compound serves as an important intermediate in the synthesis of fluorinated compounds, such as trans-1-Chloro-3,3,3-Trifluoropropene . These fluorinated derivatives have applications in various fields, including refrigeration, aerosol propellants, and the production of fluoropolymers.
Catalyst Research
1,2,3,3-Tetrachloropropene: is used in catalyst research, particularly in the development of chromium oxide-based catalysts for vapor fluorination processes . The compound’s reactivity helps in understanding the catalytic mechanisms and improving the efficiency of catalysts used in industrial chemical reactions.
Herbicide Production
It is a key intermediate in the production of herbicides, such as triallate . These herbicides are crucial for agricultural applications, providing effective weed control and contributing to increased crop yields.
Refrigerant Development
The compound is also utilized in the development of new-generation environmentally friendly refrigerants . These refrigerants are designed to have lower global warming potential and ozone depletion potential, making them more sustainable options for cooling systems.
Advanced Material Synthesis
In materials science, 1,2,3,3-Tetrachloropropene is explored for synthesizing advanced materials, including fluorinated resins and elastomers . These materials have unique properties, such as chemical resistance and thermal stability, making them suitable for specialized applications.
Analytical Chemistry
In analytical chemistry, the compound’s well-characterized properties, such as its mass spectrum and IR spectrum, make it a useful reference material for the identification and quantification of similar compounds in various samples .
Computational Chemistry
Lastly, computational chemistry utilizes 1,2,3,3-Tetrachloropropene to model and predict the behavior of halogenated compounds during chemical reactions . This helps in understanding reaction mechanisms and designing compounds with desired properties.
Safety and Hazards
1,2,3,3-Tetrachloropropene is harmful if swallowed and in contact with skin. It causes severe skin burns and eye damage. It may cause an allergic skin reaction and is suspected of causing genetic defects and damaging fertility or the unborn child . It is very toxic to aquatic organisms and has long-lasting effects .
Propriétés
IUPAC Name |
(Z)-1,2,3,3-tetrachloroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl4/c4-1-2(5)3(6)7/h1,3H/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGQRTGGLWOBPG-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(Cl)Cl)\Cl)\Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,3-Tetrachloropropene | |
CAS RN |
20589-85-9, 34495-85-7 | |
| Record name | 1,2,3,3-Tetrachloropropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020589859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,3-Tetrachloro-1-propene, (1Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034495857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,3-tetrachloropropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,3-TETRACHLORO-1-PROPENE, (1Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4Y7W9U67Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the conformational preference of 1,2,3,3-tetrachloropropene in the gas phase?
A1: Gas-phase electron diffraction studies revealed that 1,2,3,3-tetrachloropropene predominantly exists in a conformation where the C3-hydrogen atom eclipses the carbon-carbon double bond. [] This conformation was also found to be dominant in related compounds like 1,1,2,3,3-pentachloropropene. [] Interestingly, a small amount of a second conformer, with the C3-hydrogen atom anti to the double bond, was also detected in the gas phase. []
Q2: Does 1,2,3,3-tetrachloropropene exhibit mutagenic properties?
A2: Research indicates that 1,2,3,3-tetrachloropropene shows mutagenic activity. In vitro studies using Salmonella typhimurium strain TA1535 demonstrated potent mutagenic effects. [] Furthermore, the compound induced chromosome aberrations in Chinese hamster ovary (CHO) cells, an effect that was enhanced by metabolic activation with rat liver enzymes. [] These findings suggest potential genotoxic risks associated with 1,2,3,3-tetrachloropropene exposure.
Q3: Can 1,2,3,3-tetrachloropropene undergo chemical transformations in the presence of a catalyst?
A3: Yes, 1,2,3,3-tetrachloropropene undergoes auto-condensation in the presence of aluminum chloride, a Lewis acid catalyst. [] This reaction leads to the formation of 1,2,3,4,5,5,6,6-octachlorohexene-1. [] Further treatment of the octochlorohexene with alcoholic potassium hydroxide solution yields hexachlorohexadienes. [] These reactions highlight the reactivity of 1,2,3,3-tetrachloropropene and its potential as a synthetic building block.
Q4: What analytical techniques are employed to study 1,2,3,3-tetrachloropropene?
A4: Several analytical techniques have been utilized to characterize and study 1,2,3,3-tetrachloropropene. Gas-phase electron diffraction was instrumental in determining the molecular structure and conformational preferences of the compound. [] Mutagenicity studies employed fluctuation tests with bacterial strains and chromosome aberration assays in mammalian cells. [] These methods provide valuable insights into the structural, conformational, and toxicological properties of this chlorinated compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



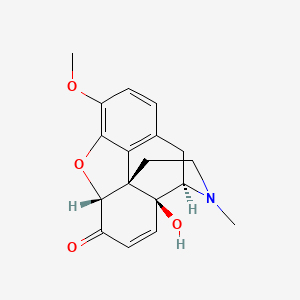
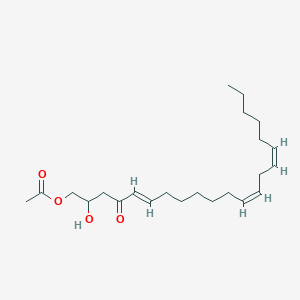
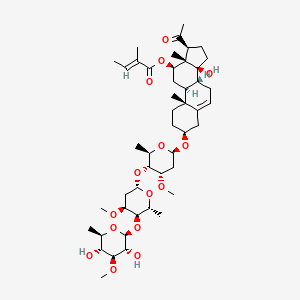
![(1R,2R,5R,10R,14R,16R,17S,18R,21S)-17,18-dihydroxy-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-13-carbaldehyde](/img/structure/B1241500.png)

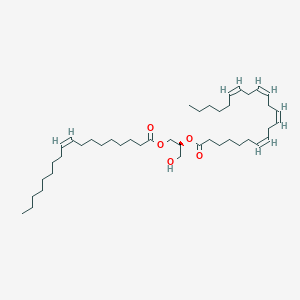

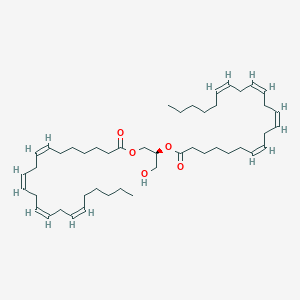

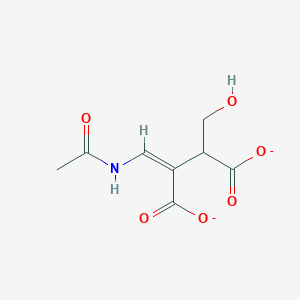
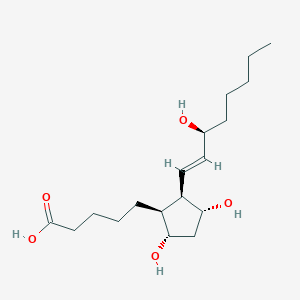

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241517.png)
